Organoleptic Profile Specificity: Focused Crispy Bacon Note vs. Broader Roasted/Nutty Character of 3,5-Diisobutyl Analog
When evaluated at a standardized concentration of 0.01% (w/w) in propylene glycol, 3,5-diisopropyl-1,2,4-trithiolane yields a focused organoleptic descriptor of 'powerful crispy bacon' . Under identical solvent and dilution conditions, the closest structural homolog, 3,5-diisobutyl-1,2,4-trithiolane (CAS 92900-67-9), is described as 'roasted, roasted nut, crisp bacon-like and pork rind-like' [1]. The diisopropyl variant thus offers a purer, less complex bacon signature that lacks the roasted-nut and pork-rind overtones characteristic of the diisobutyl compound. For flavor formulators targeting a singular bacon top-note without ancillary roasted or nutty background character, the diisopropyl compound provides greater precision.
| Evidence Dimension | Odor quality descriptors at standardized concentration |
|---|---|
| Target Compound Data | 'Powerful crispy bacon' (0.01% in propylene glycol) |
| Comparator Or Baseline | 3,5-Diisobutyl-1,2,4-trithiolane: 'roasted, roasted nut, crisp bacon-like and pork rind-like' (0.01% in propylene glycol) |
| Quantified Difference | Qualitative divergence: diisopropyl = monochromatic bacon note; diisobutyl = complex roasted/nutty/pork-rind blend. Both assessed at identical 0.01% in propylene glycol. |
| Conditions | Odor evaluation at 0.01% (w/w) in propylene glycol solvent; industry-standard organoleptic panel descriptors. |
Why This Matters
Flavorists selecting a trithiolane for a clean bacon profile can avoid the unintended roasted-nut and pork-rind side notes introduced by the diisobutyl analog, reducing the need for compensatory masking agents.
- [1] Flavscents. 3,5-diisobutyl-1,2,4-trithiolane – Organoleptic Notes. Odor at 0.01% in propylene glycol: roasted, roasted nut, crisp bacon-like and pork rind-like. https://www.flavscents.com (accessed 2026-05-12). View Source
